5-(ethylthio)-1-phenyl-1H-tetrazole
Description
Chemical Structure and Synthesis
5-(Ethylthio)-1-phenyl-1H-tetrazole (CAS RN: 89797-68-2) is a tetrazole derivative featuring an ethylthio (-S-C₂H₅) group at the 5-position and a phenyl group at the 1-position. Its molecular formula is C₃H₆N₄S (molecular weight: 130.17 g/mol), with a melting point of 88°C and high purity (≥98.0% by HPLC) .
The compound is synthesized via an environmentally benign route using water and ethanol as solvents, achieving an 83.5% yield under optimized conditions (reaction temperature: 70–80°C, 1 hour) . This method reduces reagent consumption compared to traditional approaches, aligning with green chemistry principles.
Applications
5-(Ethylthio)-1H-tetrazole is widely used as an activator in oligonucleotide synthesis, demonstrating ~90% coupling efficiency in phosphoramidite chemistry . Its efficacy in biochemical applications distinguishes it from many analogs.
Properties
IUPAC Name |
5-ethylsulfanyl-1-phenyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-2-14-9-10-11-12-13(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVMTPGOVPIWAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=NN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
Table 1: Key Physical Properties of Selected Tetrazole Derivatives
Key Observations :
- Molecular Weight and Solubility : Bulkier substituents (e.g., benzylsulfanyl in ) increase molecular weight and likely reduce solubility in polar solvents compared to the ethylthio derivative.
- Thermal Stability : The ethylthio derivative’s melting point (88°C) is lower than that of chlorophenyl-substituted analogs (e.g., 165–167°C for 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole) , suggesting weaker intermolecular forces due to its simpler substituent.
Reactivity and Stability
- Ethylthio Group : The -S-C₂H₅ moiety offers moderate nucleophilicity, enabling efficient displacement reactions. In contrast, disulfide derivatives (e.g., 5,5′-dithiobis(1-phenyl-1H-tetrazole)) exhibit redox-sensitive behavior, expanding utility in dynamic covalent chemistry.
- Electron-Withdrawing Effects : Nitrophenyl or halogenated substituents (e.g., ) enhance electrophilicity at the tetrazole ring, influencing reactivity in cycloaddition or substitution reactions.
Q & A
Basic: What are the common synthetic routes for 5-(ethylthio)-1-phenyl-1H-tetrazole, and what catalysts are typically employed?
The synthesis of this compound often involves nucleophilic substitution or cycloaddition reactions. Key methods include:
- Heterogeneous catalysis : Using nano-TiCl₄·SiO₂ under solvent-free conditions to facilitate tetrazole ring formation from nitriles and sodium azide .
- Alkylation : Reacting 1-phenyl-1H-tetrazole-5-thiol with ethyl halides in PEG-400 media, catalyzed by Bleaching Earth Clay (pH 12.5) at 70–80°C .
- Continuous flow synthesis : Employing microreactors for safer handling of azide reagents, improving scalability and reaction efficiency .
Basic: How can researchers confirm the structural integrity and purity of synthesized this compound?
Characterization relies on:
- Spectroscopy :
- Elemental analysis : Matching calculated vs. experimental C, H, N, and S percentages (e.g., ±0.3% deviation for purity ≥98%) .
- Chromatography : TLC monitoring (Rf comparison) and HPLC for quantitative purity assessment .
Advanced: What strategies can optimize the yield of this compound in heterogeneous catalytic systems?
Optimization involves:
- Catalyst screening : Testing acidic/basic catalysts (e.g., TiCl₄·SiO₂ vs. Bleaching Earth Clay) to enhance regioselectivity .
- Solvent selection : Non-polar solvents (e.g., PEG-400) improve reaction homogeneity and reduce side reactions .
- Temperature control : Maintaining 70–80°C to balance reaction rate and byproduct formation .
Advanced: How do electronic effects of substituents influence the reactivity of this compound in further derivatization?
The ethylthio group acts as an electron-donating substituent, stabilizing intermediates during alkylation or arylation. For example:
- Alkylation reactivity : The sulfur lone pairs enhance nucleophilicity at the tetrazole N-atoms, facilitating reactions with electrophiles like phenacyl bromide .
- Aromatic substitution : Electron-rich phenyl groups direct electrophilic substitution to para positions, as seen in sulfonylation reactions .
Basic: What biological activities have been reported for this compound derivatives, and what assays are used to evaluate them?
Reported activities include:
- Anti-inflammatory : COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
- Antimicrobial : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .
- Antiviral : HIV-1 reverse transcriptase inhibition studies via fluorescence-based assays .
Advanced: What analytical techniques are critical for resolving contradictions in spectral data when characterizing novel tetrazole derivatives?
To resolve discrepancies:
- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., distinguishing SCH₂CH₃ from aromatic protons) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula when elemental analysis shows ambiguity .
- X-ray crystallography : Provides definitive proof of regiochemistry in cases of tautomeric ambiguity .
Advanced: How can Hirshfeld surface analysis and X-ray crystallography provide insights into the supramolecular interactions of this compound?
- Hirshfeld analysis : Quantifies intermolecular interactions (e.g., S···H, N···H contacts) to explain crystal packing .
- X-ray diffraction : Reveals hydrogen-bonding networks (e.g., tetrazole N–H···O/S interactions) and torsional angles of the ethylthio group .
Basic: What are the key considerations in designing experiments to assess the stability of this compound under various conditions?
- Thermal stability : TGA/DSC analysis to determine decomposition temperatures (>88°C, as per melting point data) .
- pH stability : Incubating in buffers (pH 2–12) and monitoring degradation via HPLC .
- Light sensitivity : Conducting photostability studies under ICH Q1B guidelines .
Advanced: In mechanistic studies, how does the ethylthio group influence the interaction of this compound with biological targets?
- Hydrophobic interactions : The ethylthio group enhances binding to lipophilic enzyme pockets (e.g., COX-2) .
- Hydrogen bonding : Sulfur participates in weak H-bonds with catalytic residues, as shown in molecular docking studies .
Basic: What are the recommended solvent systems and chromatographic methods for purifying this compound?
- Recrystallization : Use aqueous ethanol or acetic acid to remove unreacted starting materials .
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) for optimal separation .
- Flash chromatography : Accelerates purification for high-throughput synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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